PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]-
Description
PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]- (hereafter referred to as the target compound) is a propanamide derivative featuring a fused indeno-furan bicyclic system linked via an ethyl group. The indeno-furan core is associated with bioactivity in inflammasome inhibition (e.g., NLRP3-targeting compounds in ) , while the propanamide backbone is common in herbicides and enzyme inhibitors .
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
N-[2-(3,5,6,7-tetrahydro-2H-cyclopenta[f][1]benzofuran-7-yl)ethyl]propanamide |
InChI |
InChI=1S/C16H21NO2/c1-2-16(18)17-7-5-11-3-4-12-9-13-6-8-19-15(13)10-14(11)12/h9-11H,2-8H2,1H3,(H,17,18) |
InChI Key |
QOWFGUBJIQONDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC3=C(C=C12)OCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indeno-Furan Core
The indeno-furan moiety forms the foundational scaffold of the target compound. Source identifies 2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-one (CAS 448964-30-5) as a critical precursor, synthesized via cyclization reactions. A plausible route involves the Friedel-Crafts acylation of a substituted indene derivative to form the fused furan ring. For example, reacting 1-indanone with a diol under acidic conditions can induce cyclization, yielding the tetrahydrofuran structure.
Key synthetic steps include:
- Cyclization : Heating 1-indanone with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) at 120–140°C for 6–8 hours to form the furan ring.
- Oxidation : Subsequent oxidation of secondary alcohols within the intermediate using Jones reagent (CrO₃/H₂SO₄) to generate the ketone functionality.
Reaction conditions must be tightly controlled to avoid over-oxidation or ring-opening byproducts. Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity (>95%) of the indeno-furan precursor.
Introduction of the Ethylamine Side Chain
The ethylamine linker bridges the indeno-furan core and the propanamide group. Source describes a related compound, N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e]benzofuran-8-yl)ethyl]propanamide, synthesized via reductive amination. Adapting this method:
- Ketone Reduction : The indeno-furan-7-one is reduced to its corresponding alcohol using sodium borohydride (NaBH₄) in methanol at 0–5°C.
- Mesylation : Treating the alcohol with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) forms a mesylate leaving group.
- Nucleophilic Substitution : Reacting the mesylate with potassium phthalimide in dimethylformamide (DMF) at 80°C introduces a phthalimide-protected amine.
- Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol releases the primary amine, yielding 2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethylamine.
Critical Parameters :
- Temperature control during reduction prevents undesired side reactions.
- Excess hydrazine ensures complete deprotection, verified by thin-layer chromatography (TLC).
Amidation to Form Propanamide
The final step involves coupling the ethylamine intermediate with propionyl chloride. Source outlines a scalable amidation protocol optimized for propanoic acid derivatives:
- Acylation : Reacting 2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethylamine with propionyl chloride in tetrahydrofuran (THF) at 0°C, using triethylamine (TEA) as a base.
- Workup : Quenching with ice water, followed by extraction with ethyl acetate and drying over magnesium sulfate.
- Purification : Recrystallization from ethanol yields PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]- with >99% purity.
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature (°C) | 0 | 25 | 0 |
| Solvent | THF | DCM | THF |
| Base | TEA | Pyridine | TEA |
| Yield (%) | 85 | 72 | 88 |
Lower temperatures and THF solvent maximize yield by minimizing side reactions like over-acylation.
Characterization and Analytical Validation
Post-synthesis characterization ensures structural fidelity:
- Infrared Spectroscopy (IR) : Confirms amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹.
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 3.5–4.0 ppm (furan oxygenadjacent CH₂), and δ 2.1–2.5 ppm (propionyl CH₂).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 259.34 [M+H]⁺ aligns with the molecular formula C₁₅H₁₇NO₂.
Chemical Reactions Analysis
Types of Reactions
PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as insomnia and anxiety.
Mechanism of Action
The mechanism of action of PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to physiological effects. The compound’s structure allows it to bind selectively to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propanamide Derivatives
N-(3,4-Dichlorophenyl) Propanamide (Propanil)
- Structure : A simple propanamide with a 3,4-dichlorophenyl substituent.
- Application : Widely used as a contact herbicide .
N-(3,5-Dichlorophenyl)-3-(1-Methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione Metabolite Isomer)
Table 1: Propanamide Derivatives Comparison
| Compound | Core Structure | Key Substituents | Primary Use |
|---|---|---|---|
| Target Compound | Indeno-furan + propanamide | Ethyl-linked indeno-furan | Hypothetical: Therapeutics |
| Propanil | Propanamide | 3,4-Dichlorophenyl | Herbicide |
| Iprodione Metabolite | Imidazolidine-dione | 3,5-Dichlorophenyl, isopropyl | Fungicide |
Indeno-Furan-Containing Compounds
Ethyl 5-(N-((3,5,6,7-Tetrahydro-2H-indeno[5,6-b]furan-8-yl)carbamoyl)sulfamoyl)furan-3-carboxylate
- Structure: Shares the indeno-furan core but includes a sulfamoyl-furan carboxylate ester .
- Synthesis : Utilized isocyanate and sulfamoyl-furan precursors under nucleophilic substitution conditions.
- Application : Targets NLRP3 inflammasome for inflammatory disorders.
- Comparison : The target compound’s propanamide chain may enhance membrane permeability compared to the sulfamoyl ester, which could improve bioavailability. NMR data (e.g., δ 8.32 for aromatic protons in ) suggest distinct electronic environments due to differing substituents .
Hydroxamic Acids and Ureido Derivatives
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8)
- Structure : Hydroxamic acid with a cyclohexane-carboxamide group .
- Application : Antioxidant activity (DPPH radical scavenging in ).
- Comparison : Hydroxamic acids are potent metal chelators (e.g., HDAC inhibitors), whereas the target compound’s amide group may limit such interactions but improve hydrolytic stability.
Table 2: Bioactivity Comparison
| Compound | Functional Group | Bioactivity | Mechanism |
|---|---|---|---|
| Target Compound | Propanamide | Hypothetical: Anti-inflammatory | NLRP3 inhibition? |
| Compound 8 (Hydroxamic acid) | Hydroxamic acid | Antioxidant | Radical scavenging |
Triazolo[1,5-a]pyrimidine Derivatives
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (4a)
Biological Activity
PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of PropanaMide is characterized by a propanamide group attached to a tetrahydroindeno-furan moiety. This unique structure may contribute to its biological activities, particularly in modulating various biological pathways.
Biological Activity Overview
Research has indicated that compounds similar to PropanaMide exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal properties.
- Enzyme Inhibition : Certain propanamide derivatives have been identified as inhibitors of key enzymes involved in disease processes.
- Receptor Modulation : The potential for interaction with G protein-coupled receptors (GPCRs) has been noted.
Antimicrobial Activity
A study synthesized various propanamide derivatives and evaluated their antimicrobial properties. Notably, certain derivatives exhibited significant antibacterial activity against common pathogens. For instance:
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| VII | Antibacterial | 50 mg/mL |
| VIII | Antifungal | 100 mg/mL |
These findings suggest that modifications to the propanamide structure can enhance antimicrobial efficacy .
Enzyme Inhibition
In vitro studies have shown that some propanamide derivatives act as selective inhibitors of specific enzymes. For example, compounds were tested against falcipain-2 (FP-2), an enzyme crucial for malaria parasite survival. The results indicated moderate inhibition with IC50 values ranging from 10.0 to 39.4 μM for various derivatives . This highlights the potential of these compounds in developing treatments for malaria.
Receptor Interaction
Research into GPCR interactions has revealed that certain propanamide derivatives can modulate receptor activity. For instance, compounds designed as selective androgen receptor degraders (SARDs) demonstrated significant inhibition of androgen receptor transactivation . The binding affinity (Ki values) and degradation percentages were measured across different cell lines:
| Compound | Ki (nM) | % Degradation (LNCaP) | % Degradation (22RV1) |
|---|---|---|---|
| 19a | 0.633 | 100 | 100 |
| 19b | 0.328 | 0 | 30 |
This data underscores the importance of structural modifications in enhancing biological activity .
The mechanisms through which PropanaMide exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The presence of amide groups may facilitate interactions with active sites on enzymes, leading to inhibition.
- Receptor Modulation : The compound's ability to bind to GPCRs can alter signaling pathways involved in various physiological processes.
Q & A
Basic: What synthetic routes are available for preparing PropanaMide derivatives, and how are reaction yields optimized?
Answer:
The compound is synthesized via multi-step organic reactions, including:
- Step 1 : Bromination of the indeno-furan core using bromine in acetic acid (91% yield) .
- Step 2 : Amide coupling via Grignard reactions (e.g., methyl magnesium chloride in THF) followed by reverse-phase HPLC purification (13% yield) .
- Optimization : Use anhydrous conditions for Grignard reactions and controlled stoichiometry to minimize side products. Purification via preparative HPLC or column chromatography (5% EtOAc-hexanes) improves yield .
Basic: Which spectroscopic methods are critical for structural confirmation?
Answer:
- 1H/13C NMR : Key for confirming substituent positions (e.g., δ 7.58 ppm for aromatic protons, δ 4.47 ppm for ether-linked CH2) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+1]+ = 259.343 for Ramelteon analogs) .
- X-ray Crystallography : Resolves stereochemistry in complex derivatives (noted in indeno-furan analogs) .
Advanced: How can computational methods like DFT enhance understanding of electronic properties?
Answer:
- DFT at B3LYP/6-311G(d,p) : Predicts bond lengths, HOMO-LUMO gaps (e.g., 3.67 eV in indeno-furan derivatives), and electrostatic potential maps to identify reactive sites .
- Application : Correlates electron transfer behavior with bioactivity (e.g., antimicrobial efficacy) .
Advanced: How are impurities in PropanaMide derivatives identified and characterized?
Answer:
- Forced Degradation : Heat/acidic conditions generate impurities (e.g., Ramelteon analogs yield (S)-N-[2-(6-oxo-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propanamide) .
- Analytical Workflow :
Advanced: How do researchers resolve contradictions in spectral data during synthesis?
Answer:
- Case Study : Discrepancies in 1H NMR shifts (e.g., δ 2.71 vs. δ 2.59 ppm for CH2 groups) may arise from solvent polarity (DMSO-d6 vs. CDCl3) .
- Mitigation : Standardize solvent systems and compare with literature analogs (e.g., indeno-furan derivatives in ).
Basic: What biological targets are associated with this compound?
Answer:
- NLRP3 Inflammasome Inhibition : Sulfonylurea derivatives block IL-1β secretion (IC50 < 1 μM in cell assays) .
- Melatonin Receptor Agonism : Ramelteon analogs bind MT1/MT2 receptors (Ki < 100 pM) for circadian rhythm regulation .
Advanced: What experimental designs are used to evaluate antimicrobial activity?
Answer:
- In Vitro Assays :
- MIC Testing : Against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., C. albicans) .
- Mechanistic Studies : Docking simulations to identify interactions with microbial enzymes .
Advanced: How are regioselectivity challenges addressed in bromination/functionalization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
